Fleroxacin - 79660-72-3

Fleroxacin

Catalog Number: EVT-268170
CAS Number: 79660-72-3
Molecular Formula: C17H18F3N3O3
Molecular Weight: 369.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fleroxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. [] Specifically, it is classified as a trifluorinated quinolone. [] Fluoroquinolones are recognized for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative aerobic bacteria. [, ]

Mechanism of Action

Fleroxacin, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. [, ] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. [, ] By inhibiting DNA gyrase, Fleroxacin disrupts bacterial DNA replication, leading to bacterial cell death. [, ]

Physical and Chemical Properties Analysis

Fleroxacin is characterized by its excellent bioavailability, approaching nearly 100% after oral administration. [] It also possesses a relatively long terminal half-life, typically around 10 hours, which contributes to its sustained presence in the bloodstream. [] Fleroxacin is primarily eliminated through renal clearance, with approximately 60-70% of an administered dose being excreted unchanged in the urine. [] The remaining portion undergoes metabolism, primarily through N-demethylation and N-oxidation, resulting in the formation of N-demethyl-fleroxacin and fleroxacin N-oxide as the major metabolites. []

Applications

Fleroxacin has demonstrated significant in vitro activity against a wide array of bacterial species. It exhibits potent activity against most Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, Proteus spp., and Enterobacter spp. [, ] Notably, fleroxacin demonstrates efficacy against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. [] Moreover, it exhibits activity against Pseudomonas spp., Acinetobacter spp., and Haemophilus influenzae. [] Fleroxacin's effectiveness extends to Legionella pneumophila, displaying significant activity both in vitro and in animal models of Legionnaires' disease. [, ] It has shown promise in treating infections caused by Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium xenopi, Mycobacterium scrofulaceum, Mycobacterium marinum, and Mycobacterium malmoense, including strains resistant to conventional antimycobacterials. [] Fleroxacin has been investigated for its efficacy in various infection models, including:

  • Chronic Foreign-Body Infections: Studies have shown that combinations of fleroxacin with rifampin, and vancomycin are highly effective in treating chronic staphylococcal foreign-body infections in animal models. []
  • Intra-abdominal Abscesses: Research suggests that fleroxacin, in combination with metronidazole or clindamycin, effectively eradicates Escherichia coli and significantly reduces the bacterial load of Bacteroides fragilis in experimental intra-abdominal abscesses. []
  • Catheter-Associated Urinary Tract Infections: Fleroxacin has shown promise in eliminating catheter-associated biofilms and eradicating planktonic bacteria in a rabbit model of catheter-associated urinary tract infection. []
  • Gentamicin-Induced Nephrotoxicity: Studies in rats suggest that fleroxacin may attenuate gentamicin-induced nephrotoxicity, potentially by enhancing exocytosis activity in proximal tubular cells. []
Future Directions
  • Drug Resistance: Further research is needed to address the emergence and spread of bacterial resistance to fleroxacin and other fluoroquinolones. This includes investigating novel drug combinations, optimizing treatment regimens, and developing strategies to minimize the development of resistance. []

Desmethylfleroxacin:

  • Compound Description: Desmethylfleroxacin is a major metabolite of fleroxacin formed via demethylation. [, , , , , ] It exhibits a longer terminal half-life than fleroxacin and possesses more potent inhibitory activity on GABA receptor binding. [, ]
  • Relevance: This compound is a direct metabolite of fleroxacin and demonstrates altered pharmacokinetic properties compared to the parent compound. [, , , , , , ]

Fleroxacin N-oxide:

  • Compound Description: This compound is another major metabolite of fleroxacin formed via N-oxidation. [, , , , , , ] It has a terminal half-life similar to desmethylfleroxacin. [] Fleroxacin N-oxide shows only slight inhibitory activity on GABA receptor binding. []
  • Relevance: Similar to desmethylfleroxacin, fleroxacin N-oxide represents a direct metabolite with distinct pharmacokinetic characteristics compared to fleroxacin. [, , , , , , ]

Ciprofloxacin:

  • Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic with broad-spectrum antibacterial activity. [, , , , , , ] It displays strong in vitro activity against a wide range of bacterial species, including Streptococcus pneumoniae and Streptococcus pyogenes. [, ]
  • Relevance: Ciprofloxacin belongs to the same drug class as fleroxacin (fluoroquinolones) and shares its broad-spectrum antibacterial properties. [, , , , , , , ]

Norfloxacin:

  • Compound Description: Norfloxacin is a fluoroquinolone antibiotic primarily used for urinary tract infections. [, , , , ] Compared to other fluoroquinolones, it shows lower embryotoxicity. []
  • Relevance: Similar to ciprofloxacin, norfloxacin belongs to the fluoroquinolone class, highlighting the significance of this class in relation to fleroxacin's activity. [, , , , ]

Ofloxacin:

  • Compound Description: Ofloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. [, , , ]
  • Relevance: Ofloxacin belongs to the same drug class as fleroxacin, indicating the relevance of fluoroquinolone structures in antibacterial research. [, , , ]

Lomefloxacin:

  • Compound Description: Lomefloxacin is a fluoroquinolone antibiotic, structurally similar to fleroxacin. [, , ] It exhibits a weaker antibacterial activity in vivo and in vitro compared to fleroxacin and ofloxacin against E.coli, K.pneumoniae, and S.dysenteriae. []
  • Relevance: Lomefloxacin shares structural similarities with fleroxacin and provides comparative data for evaluating antibacterial potency within the fluoroquinolone class. [, , ]

Pefloxacin:

  • Compound Description: Pefloxacin, a fluoroquinolone antibiotic, displays strong in vitro activity against various bacterial species, including E. coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus saprophyticus. []
  • Relevance: Pefloxacin's structural resemblance to fleroxacin emphasizes the significance of the fluoroquinolone scaffold in developing antibacterial agents. []

Temafloxacin:

  • Compound Description: Temafloxacin is a fluoroquinolone antibiotic with a high AUC (area under the curve) compared to other fluoroquinolones in pharmacokinetic studies. [] It exhibits significant activity against various bacterial strains. []
  • Relevance: Temafloxacin, as a fluoroquinolone, provides further evidence of the class's relevance to fleroxacin and its research applications. [, ]

Rifampin:

  • Compound Description: Rifampin is an antibiotic used in combination with other antibiotics, including fluoroquinolones like fleroxacin. [, ] It acts as a potent cytochrome P-450 inducer, influencing the metabolism of drugs like fleroxacin. []
  • Relevance: Rifampin's interaction with fleroxacin highlights the importance of considering drug combinations and metabolic pathways when studying fleroxacin. [, ]

Vancomycin:

  • Compound Description: Vancomycin is a glycopeptide antibiotic frequently used in combination therapy with fleroxacin, particularly against Staphylococcus aureus infections. []
  • Relevance: The combined use of vancomycin with fleroxacin emphasizes the significance of synergistic effects and combination therapies involving fleroxacin. []

Clindamycin:

  • Compound Description: Clindamycin is an antibiotic often combined with fleroxacin to enhance efficacy against anaerobic bacteria, particularly in mixed aerobic and anaerobic infections. []
  • Relevance: This combination with fleroxacin highlights its use in treating polymicrobial infections and its synergistic potential with other antibiotics. []

Metronidazole:

  • Compound Description: Metronidazole is an antibiotic frequently used in conjunction with fleroxacin for its activity against anaerobic bacteria. [, ] This combination proves particularly effective in treating infections caused by Bacteroides species, enhancing fleroxacin's spectrum of activity. [, ]
  • Relevance: Similar to clindamycin, metronidazole's co-administration with fleroxacin demonstrates the importance of addressing anaerobic infections and achieving synergistic treatment outcomes. [, ]

N-Butyl-N- (4-Hydroxybutyl) Nitrosamine (BHBN):

  • Compound Description: BHBN is a known carcinogen used to induce bladder cancer in animal models. [] Research has explored the potential of fleroxacin to affect cell proliferation and tumor development in BHBN-induced bladder carcinogenesis. []
  • Relevance: While not structurally related to fleroxacin, BHBN plays a crucial role in studies investigating the potential anti-cancer properties and mechanisms of action of fleroxacin. []

Cefotaxime:

  • Compound Description: Cefotaxime is a cephalosporin antibiotic used as a comparative agent in studies evaluating the in vivo efficacy of fleroxacin and dual-action antibacterials like Ro 23-9424. []
  • Relevance: Cefotaxime serves as a reference compound for comparing the efficacy of fleroxacin, particularly in studies exploring new antibacterial agents. []

Ro 23-9424:

  • Compound Description: Ro 23-9424 is a novel dual-action antibacterial agent comprised of desacetylcefotaxime linked to fleroxacin. [] It displays potent in vitro activity and has been evaluated in vivo for its efficacy against various bacterial infections. []
  • Relevance: This compound directly incorporates the structure of fleroxacin, emphasizing its potential in developing new antibacterial agents with enhanced activity. []

Isepamicin:

  • Compound Description: Isepamicin is an aminoglycoside antibiotic known for its potential to induce nephrotoxicity. Studies have investigated the protective effect of fleroxacin against isepamicin-induced kidney damage in rats. []
  • Relevance: Although not structurally related, isepamicin is crucial in research exploring the potential nephroprotective mechanisms of fleroxacin, a significant aspect of its safety profile. []

Gentamicin:

  • Compound Description: Gentamicin is an aminoglycoside antibiotic that, like isepamicin, can induce nephrotoxicity. [, ] Research has shown that fleroxacin may attenuate gentamicin-induced kidney damage, suggesting a potential protective effect. []
  • Relevance: Gentamicin's role in nephrotoxicity studies provides insights into the potential mechanisms by which fleroxacin might mitigate drug-induced kidney injury, further contributing to understanding its safety and potential therapeutic benefits beyond its antibacterial activity. [, ]

Amoxicillin:

  • Compound Description: Amoxicillin is a penicillin-type antibiotic often combined with clavulanate potassium (AMX/CP) to combat bacterial resistance. [, , ] Comparative studies have assessed the efficacy and safety of fleroxacin versus AMX/CP in treating infections like acute exacerbation of chronic bronchitis and skin and soft tissue infections. [, , ]
  • Relevance: Amoxicillin/clavulanate serves as a standard treatment regimen, allowing for direct comparisons of efficacy and safety with fleroxacin in clinical trials. [, , ]

Chloramphenicol:

  • Compound Description: Chloramphenicol is an antibiotic traditionally used to treat typhoid fever. [] Clinical trials have investigated the efficacy and safety of fleroxacin compared to chloramphenicol in managing typhoid fever patients. []
  • Relevance: Chloramphenicol acts as a reference treatment for typhoid fever, enabling researchers to assess the potential advantages of using fleroxacin as an alternative therapeutic option. []

Properties

CAS Number

79660-72-3

Product Name

Fleroxacin

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C17H18F3N3O3

Molecular Weight

369.34 g/mol

InChI

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)

InChI Key

XBJBPGROQZJDOJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F

Solubility

Soluble in DMSO, not in water

Synonyms

AM 833
AM-833
AM833
Fleroxacin
Quinodis
Ro 23 6240
Ro 23-6240
Ro 236240

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.